molecular formula C12H22ClNO B117918 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride CAS No. 356572-08-2

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Cat. No. B117918
CAS RN: 356572-08-2
M. Wt: 231.76 g/mol
InChI Key: VSLXJPGBEIWMTR-UHFFFAOYSA-N
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Description

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a tertiary alcohol . It is also known as Memantine Related Compound F .


Synthesis Analysis

The synthesis of this compound involves the use of concentrated nitric acid and sulfuric acid under ice bath conditions . The reaction is stirred and activated for about 4 hours, after which intermediate II is added in portions. The reaction continues for another 3 hours before the ice bath is removed .


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO . Its molecular weight is 195.3 .


Chemical Reactions Analysis

The compound undergoes C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 231.77 .

Scientific Research Applications

Synthesis and Optimization

  • 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, also known as Memantine hydrochloride (MH), has been studied for its optimized synthesis. Researchers have investigated the direct amination of 1-bromo-3,5-dimethyladamantane with thiourea, finding optimal conditions that yield a high-purity product. This optimized synthesis process is simpler, safer, and more economical, making it significant for pharmaceutical production (Vu et al., 2023).

Chemical and Physical Properties

  • Studies on the chemical and physical properties of Memantine hydrochloride have focused on its synthesis from various starting materials. For instance, the synthesis starting from 1,3-dimethyladamantane has been explored, with methods including bromination, acetimidolation, hydrolysis, and acidation, achieving an overall yield of 81.5% (Yi-li, 2007). Another study detailed the synthesis of Memantine hydrochloride from 1,3-dimethyladamantane via a cost-saving two-step process, indicating its practicality for industrial-scale production (Nguyen et al., 2022).

Pharmacological Research

  • In the realm of pharmacology, Memantine hydrochloride has been investigated for its potential in Alzheimer's disease treatment. It is recognized as an orally active, noncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist. Research has focused on developing Memantine derivatives as multitarget agents to provide more comprehensive therapeutic effects in Alzheimer's disease (Marotta et al., 2020). Additionally, studies have explored the drug's interaction with host molecules, such as para-sulfonatocalix[n]arenes, to understand its encapsulation and potential for drug delivery (Wheate, 2021).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of 'Warning’ . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

3-amino-5,7-dimethyladamantan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXJPGBEIWMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629430
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356572-08-2
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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